N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple pyrazole and pyridine rings
Preparation Methods
The synthesis of N4-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through a cyclization reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole rings are then brominated using bromine in an appropriate solvent.
Alkylation: The brominated pyrazole is alkylated with butyl bromide in the presence of a base.
Coupling with Pyridine: The alkylated pyrazole is then coupled with a pyridine derivative through a condensation reaction.
Final Cyclization: The final step involves cyclization to form the pyrazolo[3,4-b]pyridine ring system.
Chemical Reactions Analysis
N~4~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials science.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N4-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives. Compared to these, N4-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple pyrazole rings. This uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31BrN8O |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H31BrN8O/c1-8-9-10-31-23-20(14(3)28-31)19(11-13(2)26-23)24(34)27-22-16(5)30-33(18(22)7)12-32-17(6)21(25)15(4)29-32/h11H,8-10,12H2,1-7H3,(H,27,34) |
InChI Key |
GJMFALGYOMDIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(N(N=C3C)CN4C(=C(C(=N4)C)Br)C)C)C |
Origin of Product |
United States |
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